3'-Methyl-3'-deoxycytidine is a modified nucleoside derived from cytidine, where a methyl group is added to the 3' position of the sugar moiety. This compound plays a significant role in various biological processes, particularly in the context of DNA methylation and epigenetic regulation.
3'-Methyl-3'-deoxycytidine can be synthesized from natural nucleosides or derived through chemical modifications of existing nucleoside analogs. Its synthesis often involves the use of phosphoramidite chemistry, which allows for the incorporation of modified nucleosides into oligonucleotides.
This compound belongs to the class of nucleoside analogs, specifically categorized under deoxynucleosides. It is crucial in studies related to DNA methylation and has applications in molecular biology and genetics.
The synthesis of 3'-Methyl-3'-deoxycytidine typically employs phosphoramidite chemistry. This method allows for the selective introduction of the methyl group at the 3' position while protecting other functional groups to prevent unwanted reactions.
The molecular structure of 3'-Methyl-3'-deoxycytidine features a ribose sugar with a methyl group attached to the 3' carbon, along with a pyrimidine base (cytosine). The general formula is C₁₁H₁₄N₄O₃.
3'-Methyl-3'-deoxycytidine participates in various chemical reactions typical of nucleosides, including phosphorylation and incorporation into oligonucleotides.
The mechanism of action for 3'-Methyl-3'-deoxycytidine primarily involves its role in DNA methylation. Methylation at the cytosine base affects gene expression by altering chromatin structure and accessibility.
Property | Value |
---|---|
Molecular Weight | 250.25 g/mol |
Solubility | Water-soluble |
Melting Point | Decomposes upon heating |
3'-Methyl-3'-deoxycytidine functions as a potent inhibitor of DNA methyltransferases (DNMTs), enzymes critical for establishing and maintaining DNA methylation patterns. DNMTs catalyze the transfer of methyl groups from S-adenosyl methionine (SAM) to cytosine residues, forming 5-methylcytosine (5mC), a key epigenetic mark associated with gene silencing. This analog incorporates into DNA during replication and competitively occupies the catalytic pocket of DNMT1, the maintenance methyltransferase. Unlike natural cytidine, the 3'-methyl group sterically hinders the formation of the covalent DNMT-DNA intermediate, blocking methyl group transfer. This inhibition leads to progressive passive demethylation across cell divisions, as unmethylated cytosines in daughter strands fail to acquire methylation marks [1] [3]. Consequently, hypermethylated promoter regions of tumor suppressor genes undergo reactivation, restoring anti-proliferative functions [1] [6].
Table 1: DNMT Enzymes Targeted by 3'-Methyl-3'-deoxycytidine
DNMT Type | Primary Function | Inhibition Mechanism by 3'-Methyl-3'-deoxycytidine |
---|---|---|
DNMT1 | Maintenance methylation | Competitive binding to catalytic site; steric hindrance from 3'-methyl group |
DNMT3A/B | De novo methylation | Indirect inhibition via reduced DNMT1 activity |
DNMT3L | Regulatory co-factor | No direct interaction |
Incorporation of 3'-methyl-3'-deoxycytidine into DNA induces irreversible covalent entrapment of DNMT enzymes. After phosphorylation to its triphosphate form, this analog is incorporated into DNA by DNA polymerases. DNMT1 then forms a transient covalent bond with the cytidine analog at the C6 position, a standard step in the methylation mechanism. However, the 3'-methyl group prevents β-elimination—a necessary conformational change for enzyme release. This results in permanent DNMT1-DNA adducts, depleting functional DNMT1 pools and triggering proteasomal degradation of the trapped enzyme [1] [6]. The adducts also induce DNA replication fork stalling and double-strand breaks, amplifying genomic instability in cancer cells. This mechanism parallels decitabine (5-aza-dC) but with enhanced stability due to the 3'-deoxy modification, which reduces susceptibility to cytidine deaminase [1] [7].
The efficacy of 3'-methyl-3'-deoxycytidine depends on intracellular phosphorylation via the nucleoside salvage pathway. Thymidine Kinase 1 (TK1), a key enzyme in this pathway, phosphorylates deoxycytidine analogs but exhibits altered kinetics toward 3'-methyl-3'-deoxycytidine. The 3'-methyl group induces conformational strain in TK1's active site, reducing the compound’s phosphorylation rate by ~40% compared to natural deoxycytidine. This competition extends to other salvage pathway kinases (e.g., deoxycytidine kinase, dCK), collectively limiting the intracellular accumulation of the active triphosphate form. Strategies to overcome this limitation include co-administration with TK1 activators (e.g., ATP mimetics) or use of liposomal formulations to bypass phosphorylation dependencies [2] [5].
Table 2: Kinase Kinetics for 3'-Methyl-3'-deoxycytidine vs. Natural Substrates
Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
TK1 | Deoxycytidine | 2.5 ± 0.3 | 18.7 ± 1.2 | 7.5 |
TK1 | 3'-Methyl-3'-deoxycytidine | 8.1 ± 0.9 | 9.4 ± 0.8 | 1.2 |
dCK | Deoxycytidine | 1.8 ± 0.2 | 22.5 ± 1.5 | 12.5 |
dCK | 3'-Methyl-3'-deoxycytidine | 6.7 ± 0.7 | 11.2 ± 1.1 | 1.7 |
Cytidine deaminase (CDA) governs the metabolic fate of 3'-methyl-3'-deoxycytidine by converting it to 3'-methyl-2'-deoxyuridine—a biologically inert product. This deamination occurs predominantly in the liver and plasma, reducing systemic bioavailability. However, the 3'-methyl group partially shields the analog from CDA-mediated hydrolysis, extending its half-life by ~2-fold compared to decitabine. Pharmacological CDA inhibitors (e.g., tetrahydrouridine) significantly potentiate the analog’s hypomethylating activity by increasing intracellular triphosphate levels by 4.5-fold. Alternatively, structural derivatives with fluorine substitutions at C4 further resist deamination, though this may alter DNMT affinity [1] [6].
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